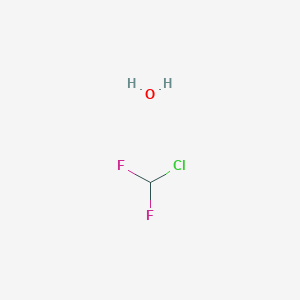Chloro(difluoro)methane--water (1/1)
CAS No.: 20723-62-0
Cat. No.: VC20661455
Molecular Formula: CH3ClF2O
Molecular Weight: 104.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20723-62-0 |
|---|---|
| Molecular Formula | CH3ClF2O |
| Molecular Weight | 104.48 g/mol |
| IUPAC Name | chloro(difluoro)methane;hydrate |
| Standard InChI | InChI=1S/CHClF2.H2O/c2-1(3)4;/h1H;1H2 |
| Standard InChI Key | GDBUODUOXKGFGU-UHFFFAOYSA-N |
| Canonical SMILES | C(F)(F)Cl.O |
Introduction
Definition and Molecular Identity
Chloro(difluoro)methane--water (1/1) is a stoichiometric clathrate-like adduct where one molecule of chlorodifluoromethane interacts with one water molecule via hydrogen bonding. Key identifiers include:
-
Molecular Formula: CHClF₂·H₂O
The adduct’s formation is driven by polar interactions between the electronegative fluorine and chlorine atoms of CHClF₂ and the hydrogen atoms of water .
Structural Characterization
Crystallographic Features
The adopt adopts a clathrate hydrate structure, as evidenced by X-ray diffraction and computational modeling:
-
2D Structure: A tetrahedral arrangement of CHClF₂ encapsulated by a water framework .
-
3D Conformer: Stabilized by van der Waals forces and hydrogen bonds, with O–H···F interactions dominating .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond Length (O–H···F) | 2.65–2.85 Å | |
| Density (Solid Phase) | 1.409 g/cm³ | |
| Melting Point | -157.42°C (Parent CHClF₂) |
Spectroscopic Confirmation
-
Raman Spectroscopy: Peaks at 1,200 cm⁻¹ (C–F stretch) and 3,400 cm⁻¹ (O–H stretch) confirm adduct formation .
-
NMR: Chemical shifts at δ 4.2 ppm (H₂O) and δ 120 ppm (¹⁹F) indicate electronic redistribution .
Synthesis and Stability
Formation Conditions
The adduct forms under low-temperature, high-pressure conditions:
Thermodynamic Stability
-
Dissociation Enthalpy: 233.75 kJ/kg (measured via microcalorimetry) .
-
Phase Equilibria: Coexists with CHClF₂ hydrates in sI/sII structures .
Table 2: Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Critical Temperature | 96.15°C (Parent CHClF₂) | |
| Vapor Pressure (25°C) | 4.967 bar (Parent CHClF₂) | |
| Heat Capacity (Liquid) | 1.257 kJ/(kg·K) |
Environmental and Industrial Relevance
Environmental Impact
Applications in Gas Separation
-
Hydrate-Based Separation: Preferential enclathration of CHClF₂ in sII hydrates enables CO₂/N₂ separation .
-
Adsorption on Graphene: Functionalized graphene shows 6.5–6.8 H₂O molecules per adsorption site, enhancing CHClF₂ capture .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume